REACTION_CXSMILES
|
O[CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[NH:8][C:7]1=[O:17].S(Cl)([Cl:20])=O.N1C=CC=CC=1>O1CCCC1>[Cl:20][CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[NH:8][C:7]1=[O:17]
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
OCCCCN1C(NC(C2=CC=CC=C12)=O)=O
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvents
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed in turn with water, saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Crude material was crystallized from ethyl ether-isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCN1C(NC(C2=CC=CC=C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 226 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |